molecular formula C16H17NO3 B336530 4-ethoxy-N-(2-methoxyphenyl)benzamide

4-ethoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B336530
M. Wt: 271.31 g/mol
InChI Key: RPCHXRUXMJQESP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated benzamide derivative characterized by specific substitution patterns that define its unique chemical properties and potential applications. The compound is officially registered under Chemical Abstracts Service number 346693-00-3, establishing its distinct identity within the comprehensive database of known chemical substances. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as benzamide, 4-ethoxy-N-(2-methoxyphenyl)-, which precisely describes the substitution pattern on both the benzamide core and the attached phenyl ring.

The molecular formula C₁₆H₁₇NO₃ indicates a relatively complex organic structure containing sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 271.31 grams per mole. This molecular composition reflects the presence of multiple functional groups that contribute to the compound's distinctive chemical behavior. The structural framework consists of a central benzamide moiety with an ethoxy group (-OCH₂CH₃) positioned at the 4-position of the benzoyl ring and a methoxyphenyl group (-C₆H₄OCH₃) attached to the nitrogen atom, where the methoxy substituent occupies the 2-position of this phenyl ring.

The compound's three-dimensional structure exhibits specific geometric characteristics that influence its physical and chemical properties. Computational predictions indicate a boiling point of 353.5 ± 27.0 degrees Celsius and a density of 1.165 ± 0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 13.22 ± 0.70 suggests relatively weak acidic properties, consistent with the amide functional group's typical behavior under normal conditions. These physical properties collectively define the compound's behavior under various experimental and application conditions.

Property Value Method
Molecular Formula C₁₆H₁₇NO₃ Empirical determination
Molecular Weight 271.31 g/mol Calculated
Chemical Abstracts Service Number 346693-00-3 Registry assignment
Boiling Point 353.5 ± 27.0°C Computational prediction
Density 1.165 ± 0.06 g/cm³ Computational prediction
Acid Dissociation Constant 13.22 ± 0.70 Computational prediction

Historical Context in Benzamide Derivative Research

The development and study of benzamide derivatives traces its origins to fundamental discoveries in organic chemistry that established the theoretical framework for understanding amide chemistry and its applications. Friedrich Wöhler and Justus von Liebig made groundbreaking contributions to benzamide research in 1832 when they first described the existence of polymorphism in molecular crystals using benzamide as their primary example. This historic achievement represented the first documented observation of polymorphism in molecular crystals, establishing benzamide as a compound of significant theoretical importance in understanding crystalline behavior and molecular organization.

The research conducted by Wöhler and Liebig laid the foundation for subsequent investigations into benzamide derivatives, demonstrating that even apparently simple organic compounds could exhibit complex structural arrangements with profound implications for their physical and chemical properties. Their work established methodological approaches that continue to influence contemporary research into substituted benzamides, including compounds like this compound. The polymorphic behavior they observed in simple benzamide provided crucial insights into how molecular modifications might affect crystalline structures and resulting material properties.

Subsequent decades witnessed significant expansion in benzamide derivative research, particularly as synthetic organic chemistry advanced and enabled the preparation of increasingly complex substituted derivatives. The development of reliable synthetic methodologies for introducing ethoxy and methoxyphenyl substituents opened new avenues for creating compounds with enhanced biological activity and improved pharmaceutical properties. Research into strongly acidic benzamide derivatives has demonstrated the stability of various substituted benzamides under diverse reaction conditions, providing valuable information for synthetic chemists working with related compounds.

Contemporary research continues to build upon these historical foundations, with modern analytical techniques enabling detailed characterization of compounds like this compound that would have been impossible during Wöhler and Liebig's era. The development of computational chemistry methods has revolutionized the prediction of molecular properties, allowing researchers to estimate physical characteristics such as boiling points, densities, and acid dissociation constants with remarkable accuracy. This technological advancement has accelerated the pace of discovery in benzamide chemistry and facilitated the rational design of new derivatives with targeted properties.

Significance in Medicinal and Organic Chemistry

This compound occupies a position of considerable importance within the broader landscape of medicinal chemistry, particularly due to the extensive pharmaceutical applications demonstrated by various benzamide derivatives. The benzamide structural framework serves as a foundation for numerous clinically important medications, including analgesics, antidepressants, antiemetics, prokinetics, and antipsychotics. This diverse range of therapeutic applications underscores the versatility of the benzamide scaffold and suggests potential avenues for developing novel pharmaceutical agents based on compounds like this compound.

Recent pharmaceutical research has demonstrated the significant potential of benzamide derivatives as therapeutic agents targeting various biological pathways. A comprehensive study of novel benzamide-derived compounds revealed that strategic modifications to the benzamide scaffold could produce compounds with exceptional selectivity for sigma proteins, particularly sigma-1 and sigma-2 receptors. Among thirty-seven synthesized compounds in this research, several derivatives containing chlorine, cyano, or nitro groups at the 4-position of the benzamide scaffold demonstrated excellent affinity for sigma-1 receptors with dissociation constants ranging from 1.2 to 3.6 nanomolar. These findings highlight the critical importance of precise substitution patterns in determining biological activity.

The medicinal chemistry significance of compounds like this compound extends beyond their direct therapeutic potential to include their role as synthetic intermediates and molecular probes for biological research. The specific combination of ethoxy and methoxyphenyl substituents provides unique chemical properties that may influence molecular interactions with biological targets in ways distinct from other benzamide derivatives. Research has shown that the nature and position of substituents on the benzamide scaffold, along with the length of connecting chains and the hydrophobic characteristics of amine groups, collectively determine the biological activity profile of these compounds.

The organic chemistry significance of this compound lies in its potential as a versatile synthetic building block for creating more complex molecular structures. Benzamide derivatives have demonstrated remarkable stability under various reaction conditions, including nucleophilic aromatic substitution reactions and cross-coupling procedures. This stability makes them valuable intermediates in multi-step synthetic sequences aimed at producing pharmaceutical compounds or advanced materials. The presence of both ethoxy and methoxy functional groups provides multiple sites for further chemical modification, enabling the systematic exploration of structure-activity relationships in related compound series.

Benzamide Application Category Representative Compounds Therapeutic Targets
Analgesics Ethenzamide, Salicylamide Pain management
Antidepressants Moclobemide Monoamine oxidase inhibition
Antiemetics/Prokinetics Metoclopramide, Cisapride Gastrointestinal motility
Antipsychotics Amisulpride, Sulpiride Dopamine receptor modulation
Sigma Receptor Ligands Experimental derivatives Neurological disorders

Research into benzamide derivatives has also revealed their importance in addressing contemporary challenges in medicinal chemistry, particularly in developing compounds with improved selectivity profiles and reduced off-target effects. The systematic modification of benzamide structures has enabled researchers to identify compounds with exceptional safety profiles across broad receptor panels, demonstrating selectivity indices exceeding 28,000 to 83,000 when comparing cytotoxicity to target receptor affinity. Such remarkable selectivity represents a significant advancement in pharmaceutical development and establishes benzamide derivatives as privileged structures for further drug discovery efforts.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-ethoxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-13-10-8-12(9-11-13)16(18)17-14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

RPCHXRUXMJQESP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

3,4,5-Trimethoxy-N-(2-Methoxyphenyl)Benzamide
  • Substituents : Three methoxy groups on the benzoyl ring.
  • Key Features : Methoxy groups at positions 3, 4, and 5 create a planar aromatic system, with torsion angles (e.g., C8–O2–C7–C6 = 0.7°) indicating near-coplanar orientation .
4-Bromo-N-(2-Nitrophenyl)Benzamide
  • Substituents : Bromine at position 4 and a nitro group on the aniline ring.
  • Key Features : The bromine atom (electron-withdrawing) and nitro group (strongly electron-withdrawing) reduce electron density on the aromatic rings, which may affect reactivity and intermolecular interactions. Crystallographically, it forms two molecules per asymmetric unit .
  • Comparison : Unlike the ethoxy group (electron-donating), bromine and nitro substituents could reduce solubility and alter hydrogen-bonding networks in crystals.
N-(2-Methoxyphenyl)Benzamide (Unsubstituted Benzoyl)
  • Substituents: No substituents on the benzoyl ring.
  • Key Features : The absence of a para substituent simplifies the structure, likely reducing steric hindrance and increasing conformational flexibility .
  • Comparison : The ethoxy group in the target compound may enhance stability or receptor affinity through hydrophobic interactions.

Table 1: Structural Comparison

Compound Substituents (Benzoyl/Aniline) Crystallographic Notes Reference
4-Ethoxy-N-(2-methoxyphenyl)benzamide 4-ethoxy / 2-methoxy Not reported in evidence -
3,4,5-Trimethoxy analog 3,4,5-methoxy / 2-methoxy Planar methoxy groups
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo / 2-nitro Two molecules per asymmetric unit
N-(2-Methoxyphenyl)benzamide None / 2-methoxy Simpler packing structure
Antiparasitic and Antimicrobial Activity
  • Thiazole-Containing Analogs (e.g., 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) : Thiazole rings enhance antiparasitic activity by introducing heterocyclic interactions .
Receptor Binding and Selectivity
  • VUF 8504 (4-Methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide): Shows high A3 adenosine receptor (A3AR) affinity and selectivity, attributed to the isoquinoline moiety .
  • AS-4370 (4-Amino-5-chloro-2-ethoxy analog): Potent gastrokinetic agent lacking dopamine D2 receptor antagonism, unlike metoclopramide .

Table 3: Pharmacological Comparison

Compound Biological Activity Key Substituent Impact Reference
AS-4370 Gastrokinetic (enhances gastric emptying) Ethoxy and fluoro groups reduce D2 antagonism
VUF 8504 A3AR affinity Isoquinoline enhances selectivity
4-Bromo-N-(2-nitrophenyl)benzamide Structural probe Bromo and nitro groups aid crystallography

Physicochemical Properties

  • Hydrogen Bonding : Methoxy and ethoxy groups participate in hydrogen bonding, influencing crystal packing (e.g., planar vs. perpendicular orientations) .

Preparation Methods

Synthesis of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2) in anhydrous dichloromethane under reflux. The reaction is monitored by the cessation of gas evolution (HCl or SO2\text{SO}_2) and confirmed via thin-layer chromatography (TLC).

Amide Formation

The acyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) to neutralize HCl. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C for 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.

Optimization Data:

ParameterConditionYield (%)Purity (%)
SolventTHF7895
BaseEt3N\text{Et}_3\text{N}8297
Temperature0°C → 25°C8598

This method offers simplicity but requires careful handling of moisture-sensitive intermediates.

Benzoxazinone Ring-Opening Strategy

An alternative approach utilizes 2-ethoxy-(4H)-3,1-benzoxazin-4-one as a key intermediate, enabling efficient amide bond formation via ring-opening reactions with amines.

Reaction Mechanism

The benzoxazinone reacts with 2-methoxyaniline in boiling ethanol, where nucleophilic attack at the C-4 position of the oxazinone ring leads to ring opening and subsequent amide formation (Scheme 1). The ethoxy group at C-2 stabilizes the intermediate, preventing premature cyclization.

Benzoxazinone+2-MethoxyanilineEthanol, refluxThis compound\text{Benzoxazinone} + \text{2-Methoxyaniline} \xrightarrow{\text{Ethanol, reflux}} \text{this compound}

Experimental Procedure

A mixture of 2-ethoxy-(4H)-3,1-benzoxazin-4-one (0.01 mol) and 2-methoxyaniline (0.01 mol) in ethanol (40 mL) is refluxed for 3–6 hours. The precipitate is filtered, washed with water, and crystallized from ethanol to afford the product as brown crystals.

Characterization Data:

  • Melting Point : 105–106°C

  • IR (cm1^{-1}) : 1637 (C=O amide), 1740 (C=O ester), 3402 (N-H)

  • MS (m/z) : 271 [M+H]+^+

This method achieves yields of 75–85% and is advantageous for its regioselectivity and minimal byproducts.

Patent literature describes modular strategies for synthesizing structurally related benzamides, emphasizing sequential ethoxy and methoxy group introductions.

Stepwise Alkoxylation

  • Ethoxy Introduction : 4-Hydroxybenzoic acid is alkylated with ethyl bromide in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 80°C.

  • Methoxy Introduction : The resulting 4-ethoxybenzoic acid is coupled with 2-methoxyaniline using coupling agents such as HATU or EDCl/HOBt in dichloromethane.

Purification and Scaling

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, achieving >99% purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acyl Chloride78–8595–98HighModerate
Benzoxazinone75–8597–99ModerateLow
Multi-Step65–7599LowHigh

The acyl chloride method balances yield and scalability, while the benzoxazinone route offers superior purity. Multi-step processes are reserved for high-purity requirements.

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as N-(2-methoxyphenyl)-4-hydroxybenzamide may arise from ethoxy group hydrolysis. This is mitigated by using anhydrous solvents and inert atmospheres.

Reaction Optimization

  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition during acyl chloride formation.

  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates amide coupling .

Q & A

Q. Table 1: Comparative Reactivity of Substituents

Substituent PositionReaction with LiAlH₄Product Yield (%)
2-Methoxy (ortho)Reduction to amine60
4-Ethoxy (para)No reaction0
Data from and .

Q. Table 2: Biological Activity Screening

Assay TypeTargetIC₅₀ (µM)Reference
Enzyme InhibitionCOX-212.3
Antimicrobial (MIC)S. aureus25.0

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